Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is a useful research compound. Its molecular formula is C11H8BrF2NO2 and its molecular weight is 304.09 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by several functional groups:
- Bromine (Br) : Known for its electrophilic properties.
- Cyano group (C≡N) : Contributes to the compound's polarity and ability to participate in nucleophilic reactions.
- Difluoromethyl group (CF2) : Enhances stability and bioavailability, influencing interactions with biological targets.
These structural components play a crucial role in determining the compound's reactivity and biological activity. The difluoromethyl group, in particular, has been noted to enhance the stability of similar compounds, which may improve their pharmacokinetic profiles.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various microbial strains. The presence of the cyano and difluoromethyl groups is believed to contribute to this activity by modulating enzyme interactions or receptor binding.
Anti-inflammatory Effects
Research suggests that derivatives of this compound may possess anti-inflammatory properties. The bromine and cyano groups can influence signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. This interaction may lead to the inhibition or activation of metabolic pathways critical for maintaining homeostasis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. SAR studies suggest that modifications to the bromine, cyano, or difluoromethyl groups can significantly impact the compound's potency and selectivity against various biological targets. For instance, altering the position of these substituents on the benzoate ring can enhance or diminish activity against specific enzymes or receptors .
In Vitro Studies
In vitro assays have been conducted to evaluate the antimicrobial activity of this compound against various pathogens. For example:
Pathogen | MIC (mg/L) | Standard Drug | MIC Standard (mg/L) |
---|---|---|---|
E. coli | 1 | Ciprofloxacin | 0.5 |
S. aureus | 0.5 | Methicillin | 0.25 |
These results indicate promising antimicrobial potential, warranting further investigation into its therapeutic applications .
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the pharmacokinetics and efficacy of this compound. Preliminary animal studies have shown varying absorption rates and bioavailability, which are critical for determining effective dosing regimens .
Pharmaceuticals
This compound holds promise as a building block for developing novel therapeutic agents targeting infections and inflammatory diseases. Its unique structural features may allow for the design of more potent analogs with improved pharmacological profiles.
Agrochemicals
In addition to its pharmaceutical applications, this compound may also find utility in agrochemical formulations due to its potential antimicrobial properties against plant pathogens.
Properties
IUPAC Name |
ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(5-15)3-6(10(13)14)4-8(9)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMHIWXPHXWCJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.